1: Wang J, Liu Z, Zhang D, Liu R, Lin Q, Liu J, Yang Z, Ma Q, Sun D, Zhou X, Jiang G. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties. Am J Transl Res. 2017 Aug 15;9(8):3676-3686. eCollection 2017. PubMed PMID: 28861158; PubMed Central PMCID: PMC5575181.
2: Li F, Ling X, Harris DL, Liao J, Wang Y, Westover D, Jiang G, Xu B, Boland PM, Jin C. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? Am J Cancer Res. 2017 Feb 1;7(2):370-382. eCollection 2017. PubMed PMID: 28337384; PubMed Central PMCID: PMC5336509.
3: Ling X, Liu X, Zhong K, Smith N, Prey J, Li F. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models. Am J Transl Res. 2015 Oct 15;7(10):1765-81. eCollection 2015. PubMed PMID: 26692923; PubMed Central PMCID: PMC4656756.
4: Westover D, Ling X, Lam H, Welch J, Jin C, Gongora C, Del Rio M, Wani M, Li F. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. Mol Cancer. 2015 Apr 28;14:92. doi: 10.1186/s12943-015-0362-9. PubMed PMID: 25928015; PubMed Central PMCID: PMC4427926.
5: Ling X, Xu C, Fan C, Zhong K, Li F, Wang X. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX. Cancer Res. 2014 Dec 15;74(24):7487-97. doi: 10.1158/0008-5472.CAN-14-0683. PubMed PMID: 25512388; PubMed Central PMCID: PMC4448973.
6: Li F. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? Am J Cancer Res. 2014 May 26;4(3):304-11. eCollection 2014. PubMed PMID: 24959385; PubMed Central PMCID: PMC4065411.
7: Zhao J, Ling X, Cao S, Liu X, Wan S, Jiang T, Li F. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration. Mol Pharm. 2014 Feb 3;11(2):457-67. doi: 10.1021/mp4004282. Epub 2014 Jan 6. PubMed PMID: 24329001.
8: Li F. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept. Int Rev Cell Mol Biol. 2013;305:217-52. doi: 10.1016/B978-0-12-407695-2.00005-6. Review. PubMed PMID: 23890383.
9: Ling X, Li F. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI). Am J Transl Res. 2013;5(2):139-54. Epub 2013 Mar 28. PubMed PMID: 23573360; PubMed Central PMCID: PMC3612511.
10: Ling X, Cao S, Cheng Q, Keefe JT, Rustum YM, Li F. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity. PLoS One. 2012;7(9):e45571. doi: 10.1371/journal.pone.0045571. Epub 2012 Sep 19. PubMed PMID: 23029106; PubMed Central PMCID: PMC3446924.